8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
The compound "8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione" is a derivative of imidazo[2,1-f]purinone, which is a class of compounds known for their biological activity, particularly as adenosine receptor antagonists. These compounds contain a xanthine core, which is a key feature for their activity. The specific compound is likely to have been synthesized as part of a study to explore the structure-activity relationship (SAR) of this class of molecules, aiming to improve potency and selectivity for the A(3) adenosine receptor, as well as to enhance hydrophilicity .
Synthesis Analysis
The synthesis of related imidazo[2,1-f]purinone derivatives has been described in the literature. Typically, these compounds are synthesized by introducing various substituents at the 1-, 3-, and 8-positions of the purine core. The synthesis process often involves multiple steps, including protection and deprotection of functional groups, as well as specific reactions to introduce the desired substituents. The exact synthetic route for the compound is not detailed in the provided data, but it would likely follow similar methodologies .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purinone derivatives is characterized by the presence of a purine core, which can adopt various conformations depending on the substituents attached to it. X-ray crystallography of similar compounds has shown that the purine and appended rings can be essentially coplanar or exhibit significant twist angles, which can influence the biological activity of the compounds. The presence of substituents can also affect the shielding of certain positions on the purine ring, which is relevant for the interaction with biological targets .
Chemical Reactions Analysis
Imidazo[2,1-f]purinone derivatives can undergo a variety of chemical reactions, depending on the functional groups present and the desired transformations. For instance, alkylation and glycosylation reactions can be performed at specific positions on the purine ring to modify the compound's properties. The introduction of an imidazole ring at the C6 position of the purine core is one such modification that can be achieved through reactions such as the modified Appel reaction, followed by solvolysis of the glycosyl linkage .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purinone derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, hydrophilicity, and potency as adenosine receptor antagonists. The specific physical and chemical properties of the compound "8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione" would need to be determined experimentally, but it is expected that the modifications at the 1-, 3-, and 8-positions are aimed at improving these properties to enhance its potential as a therapeutic agent .
properties
IUPAC Name |
6-(3,3-dimethyl-2-oxobutyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-15(2,3)9(21)8-19-6-7-20-10-11(16-13(19)20)17(4)14(23)18(5)12(10)22/h6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQMJCAUDUJCTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione |
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